molecular formula C9H17NO B14080782 N-(2-Ethylpent-4-en-1-yl)acetamide CAS No. 101347-53-9

N-(2-Ethylpent-4-en-1-yl)acetamide

Cat. No.: B14080782
CAS No.: 101347-53-9
M. Wt: 155.24 g/mol
InChI Key: ALUUGBCPAFQSHI-UHFFFAOYSA-N
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Description

N-(2-Ethylpent-4-en-1-yl)acetamide is an aliphatic acetamide derivative characterized by a branched alkyl chain with a terminal double bond (pent-4-enyl group) and an ethyl substituent at the second carbon. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol. The compound’s structure combines an acetamide moiety (CH₃CONH–) with a hydrophobic, unsaturated hydrocarbon chain, conferring moderate lipophilicity.

Properties

CAS No.

101347-53-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-(2-ethylpent-4-enyl)acetamide

InChI

InChI=1S/C9H17NO/c1-4-6-9(5-2)7-10-8(3)11/h4,9H,1,5-7H2,2-3H3,(H,10,11)

InChI Key

ALUUGBCPAFQSHI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C)CNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylpent-4-en-1-yl)acetamide typically involves the reaction of 2-ethylpent-4-en-1-amine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylpent-4-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The double bond in the 2-ethylpent-4-en-1-yl chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Saturated amides.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(2-Ethylpent-4-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethylpent-4-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(2-Ethylpent-4-en-1-yl)acetamide and related compounds:

Compound Name Key Structural Features Functional Groups Molecular Formula Molecular Weight (g/mol) Potential Applications
This compound Branched aliphatic chain, double bond Amide, alkene C₉H₁₇NO 155.24 Synthetic intermediate, polymers
N-(4-Aminophenyl)acetamide Aromatic ring with amino group Amide, primary amine C₈H₁₀N₂O 150.18 Pharmaceuticals, dyes
2-Azido-N-(4-ethyl-phenyl)acetamide Azide group, aromatic ring Amide, azide C₁₀H₁₂N₄O 204.23 Bioconjugation, click chemistry
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives Benzothiazole core, trifluoromethyl, methoxy Amide, heterocycle, electron-withdrawing groups Varies (e.g., C₁₆H₁₂F₃N₂O₂S) ~350–400 Medicinal chemistry (enzyme inhibition)
N-[3-Methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH) Thiadiazole ring, mercapto group Amide, thiol, heterocycle C₅H₇N₃OS₂ 189.26 Metabolic intermediates

Physicochemical and Reactivity Differences

  • Lipophilicity and Solubility: The aliphatic chain and double bond in this compound enhance its lipophilicity compared to aromatic analogs like N-(4-aminophenyl)acetamide, which has higher polarity due to the amine group. This difference impacts solubility in aqueous vs. organic solvents .
  • Reactivity :
    The terminal double bond in the target compound may undergo oxidation or addition reactions, unlike saturated analogs. In contrast, 2-azido-N-(4-ethyl-phenyl)acetamide’s azide group enables click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation .
  • Metabolic Stability: Compounds like MSH () with thiol or heterocyclic groups are prone to glutathione conjugation, a common detoxification pathway.

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